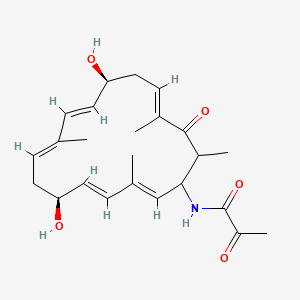![molecular formula C21H37NO2 B12402753 (2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol is a complex organic compound with a unique structure that includes an amino group, a phenyl group, and a heptoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol typically involves multi-step organic reactions. One common method is the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form an alcohol. The specific steps and conditions for synthesizing this compound would involve:
Formation of the Grignard Reagent: Reacting an organohalide with magnesium in an anhydrous ether solvent.
Addition to a Carbonyl Compound: The Grignard reagent is then added to a carbonyl compound, such as an aldehyde or ketone, to form the desired alcohol.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl and heptoxy groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]butan-1-ol
- (2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]hexan-1-ol
Uniqueness
(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C21H37NO2 |
|---|---|
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol |
InChI |
InChI=1S/C21H37NO2/c1-4-14-21(22,17-23)15-13-19-9-11-20(12-10-19)24-16-7-5-6-8-18(2)3/h9-12,18,23H,4-8,13-17,22H2,1-3H3/t21-/m0/s1 |
Clave InChI |
MDUCYXCGWGNEMH-NRFANRHFSA-N |
SMILES isomérico |
CCC[C@](CCC1=CC=C(C=C1)OCCCCCC(C)C)(CO)N |
SMILES canónico |
CCCC(CCC1=CC=C(C=C1)OCCCCCC(C)C)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


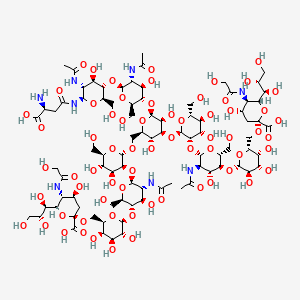
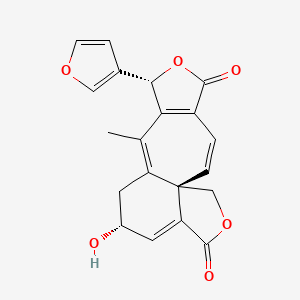
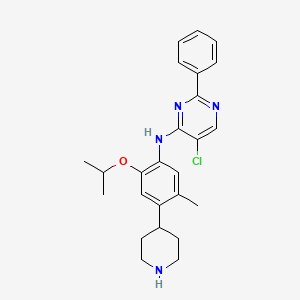
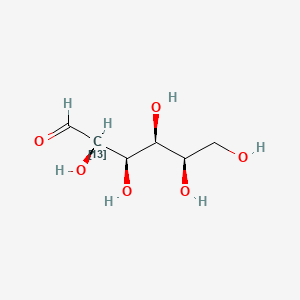
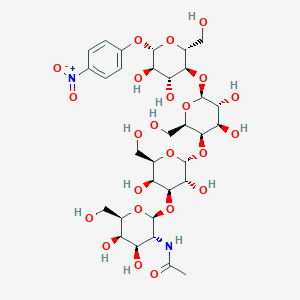
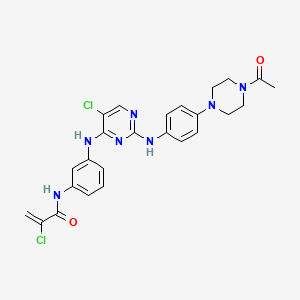
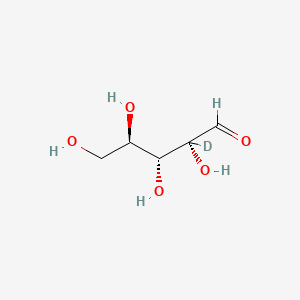
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)
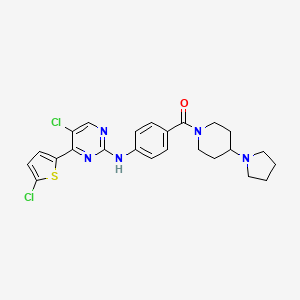
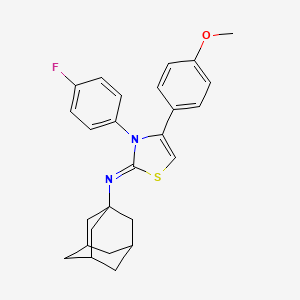
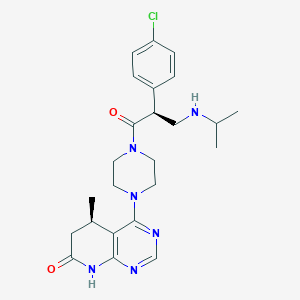

![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)
